![molecular formula C16H15NO2S B14633311 Pyrrolo[2,1-a]isoquinoline-3-carboxylic acid, 2-(methylthio)-, ethyl ester CAS No. 56823-03-1](/img/structure/B14633311.png)
Pyrrolo[2,1-a]isoquinoline-3-carboxylic acid, 2-(methylthio)-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolo[2,1-a]isoquinoline-3-carboxylic acid, 2-(methylthio)-, ethyl ester is a complex organic compound belonging to the pyrroloisoquinoline family. . The unique structure of pyrrolo[2,1-a]isoquinoline derivatives makes them valuable in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolo[2,1-a]isoquinoline derivatives involves several methodologies. One common approach is the cycloaddition reaction, where dihydroisoquinoline esters react with maleic anhydride or acrylates in the presence of a tungsten photocatalyst . This reaction tolerates a range of functional groups and produces the desired pyrrolo[2,1-a]isoquinoline core structure.
Another method involves the acid-promoted cyclization of 4-formylmethylisoquinolin-3-amines . This process typically requires specific reaction conditions, such as the use of stoichiometric azobisisobutyronitrile (AIBN) and hypophosphorous acid under reflux .
Industrial Production Methods
Industrial production of pyrrolo[2,1-a]isoquinoline derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The methodologies used in industrial settings are typically based on the same principles as laboratory-scale synthesis but are adapted for scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
Pyrrolo[2,1-a]isoquinoline-3-carboxylic acid, 2-(methylthio)-, ethyl ester undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve the addition of hydrogen atoms, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with modified functional groups.
Applications De Recherche Scientifique
Pyrrolo[2,1-a]isoquinoline-3-carboxylic acid, 2-(methylthio)-, ethyl ester has several scientific research applications:
Mécanisme D'action
The mechanism of action of pyrrolo[2,1-a]isoquinoline-3-carboxylic acid, 2-(methylthio)-, ethyl ester involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit topoisomerase enzymes, which are crucial for DNA replication and cell division . This inhibition leads to the disruption of cancer cell proliferation and induces cytotoxic effects.
Comparaison Avec Des Composés Similaires
Pyrrolo[2,1-a]isoquinoline-3-carboxylic acid, 2-(methylthio)-, ethyl ester can be compared with other similar compounds, such as:
Lamellarins: Marine alkaloids with a pyrrolo[2,1-a]isoquinoline scaffold, known for their cytotoxic and anti-cancer activities.
Lukianols: Related alkaloids with similar biological properties, including multi-drug resistance reversal activity.
Polycitrins: Compounds with antioxidant and antibiotic properties.
The uniqueness of this compound lies in its specific functional groups and the resulting biological activities, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
56823-03-1 |
|---|---|
Formule moléculaire |
C16H15NO2S |
Poids moléculaire |
285.4 g/mol |
Nom IUPAC |
ethyl 2-methylsulfanylpyrrolo[2,1-a]isoquinoline-3-carboxylate |
InChI |
InChI=1S/C16H15NO2S/c1-3-19-16(18)15-14(20-2)10-13-12-7-5-4-6-11(12)8-9-17(13)15/h4-10H,3H2,1-2H3 |
Clé InChI |
ZKQVBPKLRNHDHG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C=C2N1C=CC3=CC=CC=C32)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



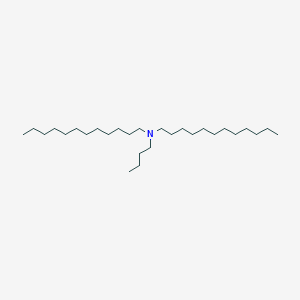
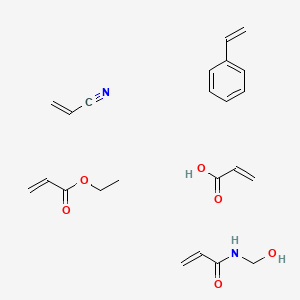
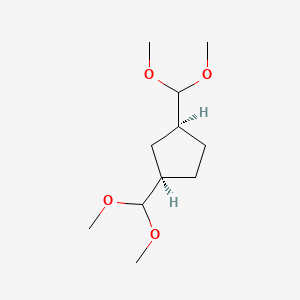

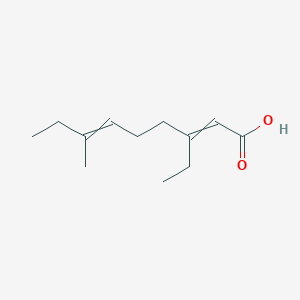

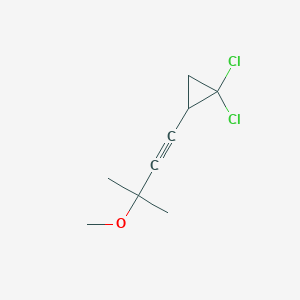

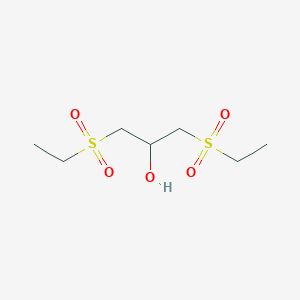
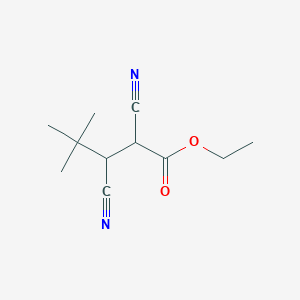
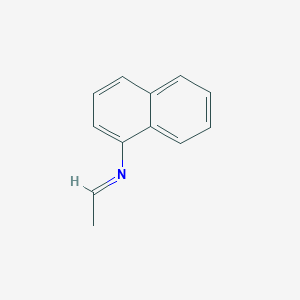
![4,4'-[1,3-Phenylenebis(oxy)]bis(2-phenyl-1H-isoindole-1,3(2H)-dione)](/img/structure/B14633304.png)
![N-Methyl-N'-[5-(2-methylpropyl)-1,2-oxazol-3-yl]-N-prop-2-en-1-ylurea](/img/structure/B14633319.png)
